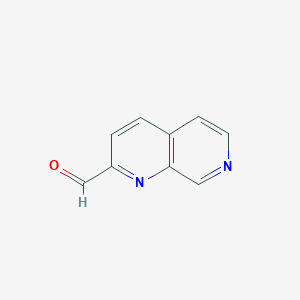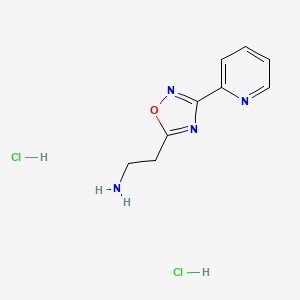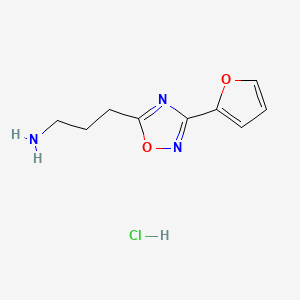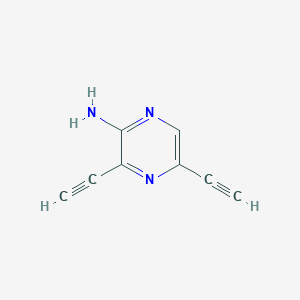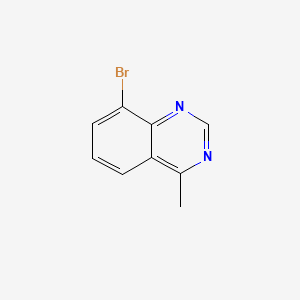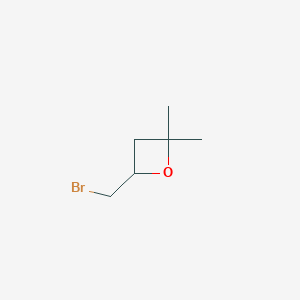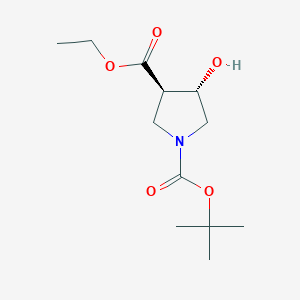
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate
Übersicht
Beschreibung
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 849935-83-7 . Its IUPAC name is 1-(tert-butyl) 3-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate . The compound has a molecular weight of 259.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
1. Hepatoprotective Properties
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate and related compounds have been explored for their hepatoprotective activities. Studies have shown the synthesis and evaluation of tetrahydro-β-carboline-1-and-4-carboxylic acids and their derivatives, revealing their potential in protecting the liver against damage induced by substances like carbon tetrachloride (CCl4) in mice. The hepatoprotective activity of these compounds is influenced by the structure and position of isomers, as well as the length and stereochemistry of alkyl groups (Saiga et al., 1987).
2. Pharmacokinetics and Trans-Esterification Studies
Compound A, a derivative closely related to Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate, has been the subject of pharmacokinetic studies. The research includes investigating the in vitro trans-esterification of this compound and determining the effects of ethanol on its in vivo pharmacokinetics in rats. The findings suggest that the presence of ethanol can significantly alter the pharmacokinetics of such compounds, highlighting the importance of understanding substance interactions in drug development and therapeutic applications (Chen et al., 2004).
3. Antibacterial Applications
Esters and derivatives of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate have been synthesized and evaluated for their antibacterial properties. Some derivatives have shown protective effects against infections by gram-negative bacteria like Escherichia coli in mouse models. These findings indicate the potential of these compounds in developing new antibacterial agents (Santilli et al., 1975).
4. Neuropharmacological Characterization
Compounds related to Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate have been examined for their neuropharmacological properties. Studies on 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate, ligands of the N-Methyl-D-Aspartate-associated Glycine Receptor, reveal insights into their brain bioavailability, potency, and potential in vivo utility. Such research contributes to understanding the neurological implications and therapeutic possibilities of these compounds (Rao et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUFXKTKCCCKA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



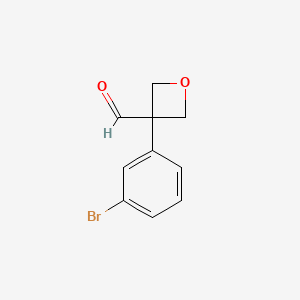

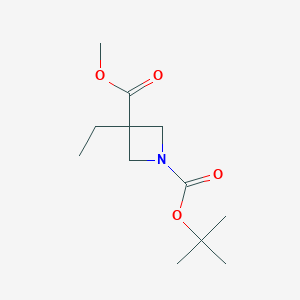
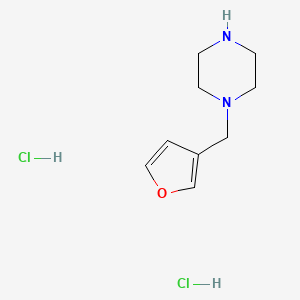
![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1403405.png)
